![molecular formula C17H22N6O2 B3000877 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 505080-97-7](/img/structure/B3000877.png)
8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including regulation of blood flow, neurotransmitter release, and immune response.
Scientific Research Applications
Antiproliferative Activity Against Cancer Cell Lines
This compound has been studied for its potential to inhibit the proliferation of cancer cells. Research indicates that derivatives of this compound exhibit low micromolar GI50 values against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). These compounds can induce apoptosis by activating caspase 9 and cleaving poly (ADP-ribose) polymerase 1 (PARP-1), suggesting a complex action that combines antiproliferative effects with the induction of cell death .
Development of pH Indicators
Certain derivatives of the compound have shown promise as potent pH indicators. They enable both fluorescence intensity-based and ratiometric pH sensing, which can be particularly useful in various biochemical and industrial processes where precise pH measurement is crucial .
Water Treatment Applications
The compound’s derivatives have been designed as green water treatment agents. They exhibit excellent scale inhibition performance for calcium carbonate and calcium sulfate, which are common problematic scales in industrial water systems. The molecular structure of these derivatives allows them to chelate with calcium ions, preventing scale formation and offering a more efficient alternative to traditional polyaspartic acid scale inhibitors .
Fluorescence Properties for Sensing Applications
The fluorescence properties of this compound’s derivatives make them suitable for sensing applications. They can be used to monitor various processes where changes in fluorescence intensity can indicate critical alterations in the system being observed .
Synthesis of Novel Organic Compounds
The compound serves as a precursor in the synthesis of a variety of novel organic compounds. Through processes like electrophilic cyclization and Suzuki cross-couplings, researchers can create a library of compounds with potential applications in medicinal chemistry and materials science .
Inhibition Performance in Industrial Processes
In industrial processes, the buildup of scales can lead to inefficiencies and equipment damage. Derivatives of this compound have shown to inhibit the crystallization process of scales, thereby protecting equipment and ensuring smoother operation of industrial systems .
Mechanism of Action
Target of Action
The primary target of 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . This enzyme is involved in the degradation of incretin hormones like glucagon-like peptide (GLP)-1 .
Mode of Action
8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione acts as a competitive inhibitor of DPP-4 . By inhibiting DPP-4, it potentiates the biological activity of incretin hormones like GLP-1 . This results in an increase in insulin secretion and a decrease in glucagon release, thereby improving glycemic control .
Biochemical Pathways
The inhibition of DPP-4 by 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione affects the incretin pathway . This leads to an increase in the levels of active GLP-1 in the systemic circulation . The increased GLP-1 levels stimulate insulin secretion from pancreatic beta-cells and inhibit glucagon release from alpha-cells .
Pharmacokinetics
It is known that the compound has a high potency and a long duration of action .
Result of Action
The result of the action of 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is an improvement in glycemic control . This is achieved through an increase in insulin secretion and a decrease in glucagon release . The compound has been shown to lower HbA1c after multiple dosing in disease models of different etiology .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c .
properties
IUPAC Name |
8-(2-aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-4-6-12(7-5-11)10-23-13-14(20-16(23)19-9-8-18)21(2)17(25)22(3)15(13)24/h4-7H,8-10,18H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACLZILKPSSYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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